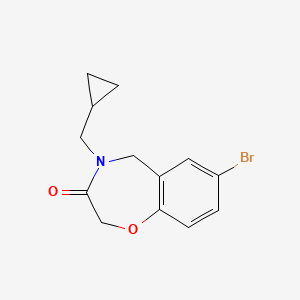

7-bromo-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

7-Bromo-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

- Cyclopropylmethyl group at position 4, which may improve metabolic stability by resisting oxidative degradation.

- Ketone moiety at position 3, contributing to hydrogen-bonding capabilities.

Properties

IUPAC Name |

7-bromo-4-(cyclopropylmethyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c14-11-3-4-12-10(5-11)7-15(6-9-1-2-9)13(16)8-17-12/h3-5,9H,1-2,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNQPTRIVNAUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC3=C(C=CC(=C3)Br)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Anhydrous acetonitrile, as employed in Arkivoc (2019), minimizes side reactions during cyclocondensation, while potassium carbonate facilitates deprotonation without hydrolyzing sensitive intermediates. For alkylation steps, dimethylformamide (DMF) enhances solubility of cyclopropylmethyl bromide, improving reaction rates.

Temperature and Time

Cyclocondensation reactions typically proceed under reflux (82°C) for 24 hours to ensure complete ring closure. In contrast, bromination with NBS requires subambient temperatures (0–5°C) to suppress radical chain propagation and byproduct formation.

Purification Techniques

Final compounds are purified via silica gel chromatography using gradients of ethyl acetate and hexane (1:4 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns further ensures >95% purity, as validated by HRMS and NMR spectroscopy.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methodologies for synthesizing this compound, highlighting advantages and limitations:

Mechanistic Insights

Cyclocondensation Mechanism

The formation of the benzoxazepinone ring proceeds via nucleophilic attack of the amine on the electrophilic aldehyde, followed by intramolecular Williamson ether synthesis. Potassium carbonate deprotonates the intermediate, facilitating ether bond formation and ring closure.

Alkylation Dynamics

The 4-position nitrogen’s nucleophilicity enables SN2 displacement of bromide from cyclopropylmethyl bromide. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–18 hours) to achieve complete substitution.

Bromination Pathways

Radical bromination involves NBS homolysis to generate bromine radicals, which abstract hydrogen from the benzoxazepinone’s aromatic ring, forming a benzyl radical that reacts with molecular bromine. In contrast, DoM strategies rely on directed deprotonation by strong bases, followed by electrophilic quenching.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction of the carbonyl group in the benzoxazepine ring can yield the corresponding alcohol.

Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products

Hydroxylated Derivatives: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Studies may focus on its activity as a central nervous system depressant, anxiolytic, or anticonvulsant. Its ability to interact with specific receptors or enzymes makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-bromo-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom and the cyclopropylmethyl group play crucial roles in binding affinity and selectivity. The compound may modulate the activity of these targets, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazepine Class

7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one (Compound 4a)

- Substituents : Bromine at position 7, phenyl at position 3, ketone at position 4.

- Key Data :

- Comparison: The phenyl group at position 3 may enhance π-π stacking interactions compared to the cyclopropylmethyl group in the target compound. Ketone position (5 vs.

7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

- Substituents : Bromine at position 7, chlorine at position 6.

- Lacks the cyclopropylmethyl group, which may decrease metabolic stability compared to the target compound.

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Comparison with Non-Benzoxazepine Analogues

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

- Class : Benzodiazepine (diazepine fused to benzene).

- Substituents : Chlorophenyl, nitro, methyl groups.

- Key Data: No impurities detected in analytical reports .

- Comparison :

Role of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent in the target compound is notable in synthetic intermediates (e.g., piperazine derivatives in ). Key observations:

- Synthetic Utility : Facilitates enantioselective synthesis, as seen in EUROPEAN PATENT EP 3 858 835 A1, where cyclopropylmethyl-piperazine derivatives are intermediates for CNS-active compounds .

Biological Activity

7-bromo-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring. The presence of the bromine atom and cyclopropylmethyl group contributes to its unique chemical behavior and biological interactions.

Research indicates that compounds in the benzoxazepine class often exhibit interactions with various neurotransmitter systems, particularly the GABAergic system. The proposed mechanisms include:

- GABA Receptor Modulation : Enhancing GABA receptor activity may lead to anxiolytic and sedative effects.

- Dopaminergic Activity : Potential modulation of dopamine receptors could influence mood and cognitive functions.

Antidepressant Effects

Several studies have highlighted the antidepressant potential of benzoxazepines. For instance, a study demonstrated that derivatives similar to this compound exhibited significant reductions in depressive-like behaviors in animal models. The mechanism was attributed to increased serotonin levels in the brain .

Anxiolytic Properties

Animal studies have also shown that this compound can reduce anxiety-like behaviors. The anxiolytic effects were measured using standard tests such as the elevated plus maze and open field test, where treated animals displayed increased exploration and reduced anxiety indicators .

Neuroprotective Effects

Research has suggested that benzoxazepines may possess neuroprotective properties. In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis . This property is crucial in developing treatments for neurodegenerative diseases.

Case Study 1: Depression Model

In a controlled study involving rats subjected to chronic mild stress, administration of this compound resulted in significant behavioral improvements compared to a placebo group. The study measured changes in locomotor activity and sucrose preference as indicators of depressive symptoms .

Case Study 2: Anxiety Assessment

Another study evaluated the compound's effects on anxiety using the social interaction test. Results indicated that subjects treated with the compound spent more time interacting with other rats than control groups, suggesting reduced anxiety levels. This effect was linked to alterations in GABA receptor expression in the brain .

Data Table: Summary of Biological Activities

Q & A

Q. What in vivo models are appropriate for assessing CNS penetration?

- Methodology : Administer the compound to rodents and measure brain-to-plasma ratios via LC-MS. Use BBB permeability assays (PAMPA-BBB) to prioritize candidates with logBB > −1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.